An In-depth Technical Guide to the Physicochemical Properties of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physical and chemical properties of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally related dinitropyrazole and ethyl acetate derivatives to provide a robust predictive profile. The methodologies and analytical techniques detailed herein are grounded in established laboratory practices for the characterization of nitro-containing heterocyclic compounds.
Molecular Structure and Identification
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring system. The pyrazole core is substituted with a methyl group, two nitro groups, and an ethyl acetate moiety attached to one of the ring nitrogens. The presence of multiple nitro groups suggests that this compound may possess energetic properties, a characteristic common to many dinitropyrazole derivatives.[1]
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | ethyl 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate |
| CAS Number | 321165-14-4 |
| Molecular Formula | C₈H₁₀N₄O₆ |
| Molecular Weight | 258.19 g/mol |
| Canonical SMILES | CCOC(=O)CN1C(=C(C(=N1)C)[O-])[O-] |
digraph "Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; N2 [label="N"]; C_Me [label="C"]; N_nitro1 [label="N"]; O1_nitro1 [label="O"]; O2_nitro1 [label="O"]; N_nitro2 [label="N"]; O1_nitro2 [label="O"]; O2_nitro2 [label="O"]; C_acetate [label="C"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; O_ester [label="O"]; C_ethyl1 [label="C"]; C_ethyl2 [label="C"];
// Position nodes C1 -> C2 [len=1.5]; C2 -> C3 [len=1.5]; C3 -> N1 [len=1.5]; N1 -> N2 [len=1.5]; N2 -> C1 [len=1.5];
// Substituents C1 -> C_Me [len=1.5]; C2 -> N_nitro1 [len=1.5]; N_nitro1 -> O1_nitro1 [len=1.2]; N_nitro1 -> O2_nitro1 [len=1.2]; C3 -> N_nitro2 [len=1.5]; N_nitro2 -> O1_nitro2 [len=1.2]; N_nitro2 -> O2_nitro2 [len=1.2]; N2 -> C_acetate [len=1.5]; C_acetate -> C_carbonyl [len=1.5]; C_carbonyl -> O_carbonyl [len=1.2]; C_carbonyl -> O_ester [len=1.5]; O_ester -> C_ethyl1 [len=1.5]; C_ethyl1 -> C_ethyl2 [len=1.5];
// Add hydrogen atoms implicitly for clarity in the diagram }
Figure 1: 2D structure of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.
Predicted Physicochemical Properties
The physicochemical properties of the title compound are predicted based on the behavior of analogous nitroaromatic compounds and ethyl esters. Nitroaromatic compounds are generally solids with limited solubility in water but good solubility in many organic solvents.[2]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Melting Point (°C) | 80 - 120 | Dinitropyrazole derivatives are typically solids with melting points in this range.[3] |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polarity suggest a high boiling point; however, thermal decomposition is expected at elevated temperatures.[1] |
| Solubility | Soluble in acetone, acetonitrile, DMSO, DMF. Sparingly soluble in ethanol, methanol. Insoluble in water. | The "like dissolves like" principle suggests solubility in polar aprotic solvents. Low water solubility is characteristic of many nitroaromatic compounds.[4][5] |
| LogP | ~1.5 - 2.5 | Calculated based on the molecular structure, indicating moderate lipophilicity. |
Spectroscopic Profile (Predicted)
The spectroscopic data for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate can be predicted by analyzing its constituent functional groups.[6]
¹H NMR Spectroscopy
-
Ethyl Group: An ethyl group (CH₂CH₃) will exhibit a characteristic quartet and triplet.
-
Methylene Bridge: The CH₂ group connecting the pyrazole ring and the ester will appear as a singlet.
-
Methyl Group: The methyl group on the pyrazrole ring will also be a singlet.
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.30 | q | 2H | -O-CH₂-CH₃ |
| ~5.20 | s | 2H | -N-CH₂-C(=O)- |
| ~2.60 | s | 3H | Pyrazole-CH₃ |
| ~1.30 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the pyrazole ring carbons, the ester group, and the methyl and ethyl carbons.
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-NO₂ (pyrazole) |
| ~145 | C-NO₂ (pyrazole) |
| ~135 | C-CH₃ (pyrazole) |
| ~62 | -O-CH₂- |
| ~50 | -N-CH₂- |
| ~14 | Pyrazole-CH₃ |
| ~14 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the nitro groups.
Table 5: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ester) |
| ~1550 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1300-1000 | Medium-Strong | C-N and C-O stretches |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route for ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate involves the nitration of a pyrazole precursor followed by N-alkylation. The general approach for synthesizing pyrazole derivatives often starts with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]
Figure 2: Proposed workflow for the synthesis and characterization of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate.
Experimental Protocol: Proposed Synthesis
-
Dinitration of 5-methyl-1H-pyrazole: a. To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 5-methyl-1H-pyrazole while maintaining the temperature. b. After the addition is complete, allow the reaction to stir at room temperature for several hours. c. Carefully pour the reaction mixture onto crushed ice. d. Collect the precipitated 5-methyl-3,4-dinitro-1H-pyrazole by filtration, wash with cold water, and dry.
-
N-Alkylation: a. Dissolve the dinitropyrazole product in a suitable solvent such as acetone or acetonitrile. b. Add a base, for example, anhydrous potassium carbonate. c. Add ethyl bromoacetate dropwise to the suspension. d. Heat the mixture to reflux and monitor the reaction by TLC. e. After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Thermal Analysis and Stability
Dinitropyrazole derivatives are often energetic materials, and their thermal stability is a critical parameter.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating thermal properties.[8][9]
-
DSC: A DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting point, followed by a strong exothermic decomposition peak at a higher temperature. The decomposition temperature for dinitropyrazole-based energetic materials can vary but is often in the range of 200-300 °C.[3]
-
TGA: A TGA curve will show the mass loss of the sample as a function of temperature. For this compound, a sharp mass loss corresponding to the decomposition seen in the DSC is expected.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.
-
DSC Analysis: a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). c. Record the heat flow as a function of temperature.
-
TGA Analysis: a. Place a slightly larger sample (5-10 mg) into a TGA pan. b. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. c. Record the mass loss as a function of temperature.
Crystallographic Insights
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[10] For pyrazole derivatives, the pyrazole ring is typically planar.[11] The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the case of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate, weak C-H···O interactions involving the nitro and ester oxygen atoms are likely to be present.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: a. Mount a suitable crystal on a goniometer head. b. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: a. Solve the crystal structure using direct methods or Patterson methods. b. Refine the structure using full-matrix least-squares on F².
Safety and Handling
Nitroaromatic compounds, especially those with multiple nitro groups, should be handled with caution as they may be energetic and potentially explosive.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. Use non-sparking tools.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physical and chemical properties of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate. While experimental data for this specific compound is scarce, a detailed profile has been constructed based on the known characteristics of structurally similar dinitropyrazole derivatives and fundamental chemical principles. The provided protocols for synthesis and characterization offer a solid foundation for researchers and scientists working with this and related compounds. As with any new or under-characterized substance, all experimental work should be conducted with appropriate safety precautions.
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